![molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3](/img/structure/B2721460.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is an organic compound that attracts significant interest due to its complex structure and potential applications across various scientific fields. The compound features distinct functional groups, including an imidazole ring, a sulfonyl group, a pyrrolidine moiety, and a triazole ring, which contribute to its chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: Preparation typically involves multi-step synthesis pathways, beginning with the construction of the core heterocyclic structures. The synthesis generally involves:
The formation of the imidazole ring via cyclization reactions.
Introduction of the sulfonyl group through sulfonation reactions.
Formation of the pyrrolidine ring using cycloaddition reactions.
Finally, the creation of the triazole ring using azide-alkyne cycloaddition.
Industrial Production Methods: Industrial production may scale up these laboratory synthesis methods, optimizing reaction conditions like temperature, solvent use, and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed for enhanced efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxides.
Reduction: The sulfonyl group might be reduced to sulfide or thiol under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and triazole moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, Grignard reagents.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Sulfide or thiol derivatives.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
This compound has several promising applications:
Chemistry: It serves as an intermediate in complex organic synthesis, offering a route to novel compounds.
Biology: Its structure suggests potential as a bioactive molecule, interacting with various biological targets.
Medicine: It might act as a pharmacophore in drug development, targeting enzymes or receptors.
Industry: Its unique chemical properties could be leveraged in the development of new materials or catalysts.
作用机制
Mechanism: The exact mechanism depends on the specific application but generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases.
Receptors: G-protein-coupled receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Comparing this compound with similar ones highlights its uniqueness:
2-[(1-{[1-ethyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Substituting the methyl group with an ethyl group alters its steric and electronic properties, potentially changing its biological activity.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Replacement of the sulfonyl group with a carbonyl group might change its reactivity and interaction with biological targets.
This comparison showcases the specific modifications in chemical structure that can drastically alter the compound's properties and applications.
属性
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNMIUWYICTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2721377.png)
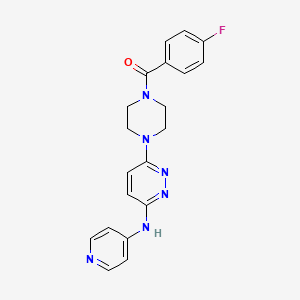
![ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2721381.png)
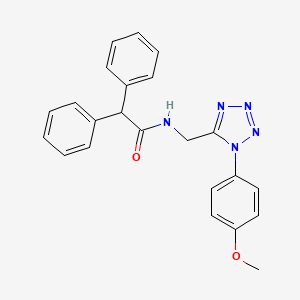
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
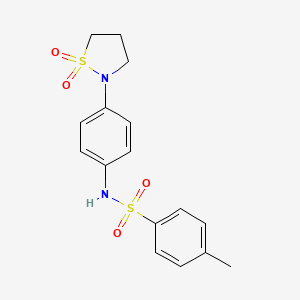
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
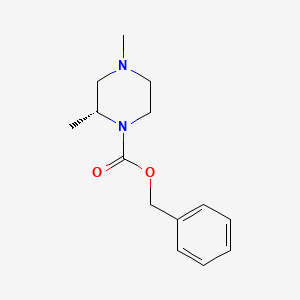
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)
![4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2721391.png)
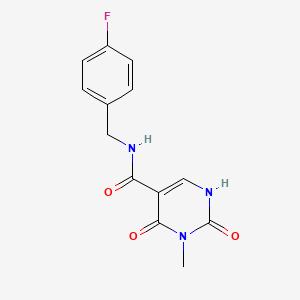
![N-(2,5-difluorophenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2721398.png)
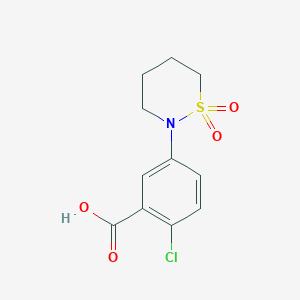
![1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one](/img/structure/B2721400.png)
